N,N-diethyl-2-(4-methoxyphenoxy)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

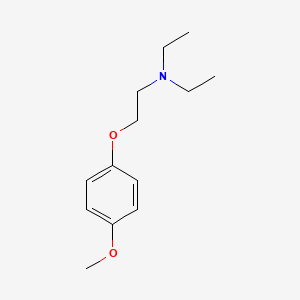

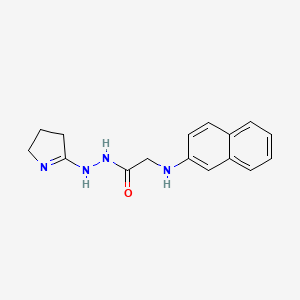

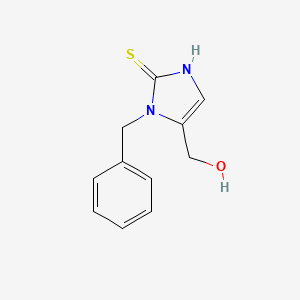

“N,N-diethyl-2-(4-methoxyphenoxy)ethanamine” is a chemical compound with the molecular formula C13H21NO2 . It is also known as O-desmethyltramadol or O-DSMT.

Molecular Structure Analysis

The molecular weight of “N,N-diethyl-2-(4-methoxyphenoxy)ethanamine” is approximately 223.311 Da . For a more detailed structural analysis, specialized software or experimental techniques such as X-ray crystallography would be required .Physical And Chemical Properties Analysis

“N,N-diethyl-2-(4-methoxyphenoxy)ethanamine” has a molecular weight of 223.31 g/mol. For more detailed physical and chemical properties, specialized laboratory testing would be required .Scientific Research Applications

Cancer Therapy

“N,N-diethyl-2-(4-methoxyphenoxy)ethanamine”, also known as DPPE or tesmilifene, has been studied for its potential use in cancer therapy . In a phase III randomized trial for metastatic breast cancer using doxorubicin with or without DPPE, the addition of DPPE resulted in a significant improvement in overall survival . It is thought to potentiate the antineoplastic effect of cytotoxic drugs .

Targeting Breast Tumor-Initiating Cells

DPPE has been found to target breast tumor-initiating cells (TICs) . At physiologically attainable concentrations, treatment with DPPE alone reduced tumorsphere formation and viability of CD44+:CD24−/low breast cancer cells . It induced apoptosis preferentially in CD44+:CD24−/low cells .

Potentiation of Cytotoxicity by Antineoplastic Drugs

Previous models have implicated DPPE in the potentiation of cytotoxicity by antineoplastic drugs . It has been shown that continuous exposure to pharmacologically attainable doses of DPPE effectively kills tumor-initiating cells in four different models of breast cancer .

Inhibition of Histamine Binding to CYP 3A4

The tamoxifen analogue DPPE has been implicated in the inhibition of histamine binding to CYP 3A4 . CYP 3A4 is a P450 isozyme that metabolizes several antineoplastic agents .

Inhibition of P-glycoproteins Involved in Multidrug Resistance

DPPE has also been implicated in the inhibition of p-glycoproteins involved in multidrug resistance . This could potentially enhance the effectiveness of certain drugs by preventing their expulsion from cells .

Chemical Research

“N,N-diethyl-2-(4-methoxyphenoxy)ethanamine” and its related compounds are available for scientific research . They are used in various chemical and pharmaceutical studies .

Mechanism of Action

Mode of Action

It is known that the compound can increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that it may interact with cellular membranes or associated proteins, but the exact mechanism remains to be elucidated.

Result of Action

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine has been reported to increase the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that the compound may have effects at the cellular level, potentially influencing cell signaling or transport processes.

properties

IUPAC Name |

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZFBUCCQBMMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950264 |

Source

|

| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(4-methoxyphenoxy)ethanamine | |

CAS RN |

2759-98-0 |

Source

|

| Record name | 2-(4-Methylphenoxy)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1221978.png)

![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)

![1-[[(4-Bromo-2-methyl-3-pyrazolyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1221980.png)

![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)

![1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea](/img/structure/B1221984.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-propan-2-ylphenyl) ester](/img/structure/B1221995.png)